2-(((2-Isopropylphenoxy)acetyl)amino)benzoic acid
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Overview
Description
2-(((2-Isopropylphenoxy)acetyl)amino)benzoic acid is an organic compound with the molecular formula C18H19NO4 It is a derivative of benzoic acid and is characterized by the presence of an isopropylphenoxy group and an acetylamino group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Isopropylphenoxy)acetyl)amino)benzoic acid typically involves the following steps:
Formation of the Isopropylphenoxy Intermediate: The initial step involves the reaction of isopropylphenol with an appropriate acylating agent to form the isopropylphenoxy intermediate.
Acetylation: The isopropylphenoxy intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetylated product.
Amidation: The final step involves the reaction of the acetylated product with 2-aminobenzoic acid under suitable conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(((2-Isopropylphenoxy)acetyl)amino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(((2-Isopropylphenoxy)acetyl)amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(((2-Isopropylphenoxy)acetyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(((2-Methoxyphenoxy)acetyl)amino)benzoic acid
- 2-(((2-Bromophenoxy)acetyl)amino)benzoic acid
- 2-(((2-Chlorophenoxy)acetyl)amino)benzoic acid
Uniqueness
2-(((2-Isopropylphenoxy)acetyl)amino)benzoic acid is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties
Properties
CAS No. |
304890-53-7 |
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Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-[[2-(2-propan-2-ylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C18H19NO4/c1-12(2)13-7-4-6-10-16(13)23-11-17(20)19-15-9-5-3-8-14(15)18(21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
IKYWZDUHMPQLFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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